Cas no 83-56-7 (1,5-Dihydroxynaphtalene)

1,5-Dihydroxynaphthalene is a versatile dihydroxy naphthol that exhibits high solubility and stability in water. Its key advantages include its potential as an intermediate for the synthesis of various organic compounds, particularly azo dyes, and its use as a precursor for the production of fragrances and pharmaceuticals.
1,5-Dihydroxynaphtalene structure
1,5-Dihydroxynaphtalene structure
商品名:1,5-Dihydroxynaphtalene
CAS番号:83-56-7
MF:C10H8O2
メガワット:160.169322967529
MDL:MFCD00003980
CID:34300
PubChem ID:24893367

1,5-Dihydroxynaphtalene 化学的及び物理的性質

名前と識別子

    • Naphthalene-1,5-diol
    • 1,5-Naphthalenediol
    • 1,5-Dihydroxynaphthalene
    • Dinonyl Phthalate (Mixture of isoMers)
    • 1,5-Dihydroxy naphthalene
    • Oxidation Base
    • Durafur Developer E
    • 1,5-Dihydroxynapthalene
    • CI 76625
    • C.I. 76625
    • 1,5-dihydroxynaphtalene
    • P25HC23VH6
    • BOKGTLAJQHTOKE-UHFFFAOYSA-N
    • 1,5-Naphthalindiol
    • 1.5-naphthalenediol
    • PubChem22990
    • 1-Hydroxy-5-naphthol
    • 1,5-dihydroxy-naphthalene
    • 1,5-Dihydroxy naphthalene;
    • 1,5-Dihydroxynaphthaline
    • 1,5-Naphthohydroquinone
    • D 0590
    • NSC 7202
    • 1,5-Dihydroxynaphtalene
    • MDL: MFCD00003980
    • インチ: 1S/C10H8O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6,11-12H
    • InChIKey: BOKGTLAJQHTOKE-UHFFFAOYSA-N
    • ほほえんだ: OC1C2C(=C(C=CC=2)O)C=CC=1
    • BRN: 2044951

計算された属性

  • せいみつぶんしりょう: 160.05200
  • どういたいしつりょう: 160.05243
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 140
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • トポロジー分子極性表面積: 40.5

じっけんとくせい

  • 色と性状: 白色針状結晶
  • 密度みつど: 1.0924 (rough estimate)
  • ゆうかいてん: 259-261 °C (dec.) (lit.)
  • ふってん: 375.4°C at 760 mmHg
  • フラッシュポイント: 252 ºC
  • 屈折率: 1.5418 (estimate)
  • PH値: 6 (0.5g/l, H2O, 20℃)
  • ようかいど: 0.6g/l
  • すいようせい: Soluble in water.
  • PSA: 40.46000
  • LogP: 2.25100
  • ようかいせい: エーテルとアセトンに溶けやすく、アルコールと酢酸に微溶解し、水に溶けにくく、ベンゼンと石油エーテルに溶けない

1,5-Dihydroxynaphtalene セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 22
  • セキュリティの説明: S29-S39-S61
  • 福カードFコード:8-21
  • RTECS番号:QJ4740000
  • 危険物標識: Xn
  • ちょぞうじょうけん:Store at room temperature
  • TSCA:Yes
  • リスク用語:R22; R36; R51/53

1,5-Dihydroxynaphtalene 税関データ

  • 税関コード:29072900
  • 税関データ:

    中国税関コード:

    2907299090

    概要:

    29072999090他のポリフェノール、フェノールアルコール。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    29072999090ポリフェノール、フェノール樹脂ケース。規制条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:30.0%

1,5-Dihydroxynaphtalene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D453490-100g
1,5-Dihydroxynaphthalene
83-56-7
100g
$85.00 2023-05-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0590-25G
1,5-Dihydroxynaphthalene
83-56-7 >98.0%(GC)
25g
¥200.00 2024-04-15
Enamine
EN300-52581-0.05g
naphthalene-1,5-diol
83-56-7 95.0%
0.05g
$19.0 2025-02-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L04599-250g
1,5-Dihydroxynaphthalene, 98%
83-56-7 98%
250g
¥1006.00 2023-02-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
D115606-500G
1,5-Dihydroxynaphtalene
83-56-7
500g
¥1655.36 2023-11-09
Chemenu
CM141301-1000g
1,5-Naphthalenediol
83-56-7 98%
1000g
$*** 2023-05-29
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000019-100g
1,5-Dihydroxynaphtalene
83-56-7 98%
100g
¥57 2024-05-21
eNovation Chemicals LLC
D628827-500g
1,5-Dihydroxy naphthalene
83-56-7 97%
500g
$350 2024-06-05
Alichem
A219003216-1g
1-Hydroxy-5-naphthol
83-56-7 98%
1g
$1617.60 2023-09-01
Life Chemicals
F0001-2128-0.5g
1,5-Dihydroxynaphtalene
83-56-7 95%+
0.5g
$19.0 2023-09-07

1,5-Dihydroxynaphtalene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrofluoric acid ,  Hydrogen peroxide ,  Antimony pentafluoride
リファレンス
Hydroxylation of naphthols in a superacid medium
Jacquesy, Jean Claude; et al, Tetrahedron Letters, 1983, 24(30), 3099-102

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Alternating copolymers consisting of dialkoxylated naphthalene along with either dithiophenylated 1,4-dioxopyrrolo-[3,4c]-pyrrole or 5H-thieno[3,4-c]pyrrole-4,6-dione: synthesis and photo-electrochemical properties
Lim, Young Lae; et al, Bulletin of the Korean Chemical Society, 2013, 34(1), 313-316

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Nitromethane-d3 ;  rt
リファレンス
[2]Catenanes and inclusion complexes derived from self-assembled rectangular PdII and PtII metallocycles
Alvarino, Cristina; et al, Dalton Transactions, 2012, 41(39), 11992-11998

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  50 °C
リファレンス
Substituted 9-Diethylaminobenzo[a]phenoxazin-5-ones (Nile Red Analogues): Synthesis and Photophysical Properties
Hornum, Mick ; et al, Journal of Organic Chemistry, 2021, 86(2), 1471-1488

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Pseudomonas fluorescens
リファレンス
Synthesis of dihydroxynaphthalene isomers by microbial oxidation of 1- and 2-naphthol
Bianchi, D.; et al, Applied Microbiology and Biotechnology, 1997, 48(3), 363-366

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sulfuric acid
2.1 Reagents: Sodium dichromate
リファレンス
Comparative characterization of methods for production of juglone taking into account environmental factors
Kavtaradze, Nino A.; et al, Sakartvelos Mecnierebata Akademiis Macne, 2008, 34(4), 446-452

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: 8-Hydroxyquinoline ,  Uranyl nitrate Solvents: Ethanol ,  Water ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 3 - 4.5, rt
リファレンス
Microbial screening of thorium(IV) and dioxouranium(VI) chelates with oxine and phenols
Kapadia, M. A.; et al, Journal of the Indian Chemical Society, 2007, 84(7), 637-639

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Dimethyl sulfate ,  Sodium hydroxide ,  Sodium dithionite Solvents: Diethyl ether ,  Water ;  overnight, 5 °C
1.2 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  overnight, -10 °C
1.3 Reagents: Sodium methoxide Catalysts: Cuprous iodide Solvents: Methanol ,  Dimethylformamide ;  48 h, reflux
1.4 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Dichloromethane ;  5 °C
リファレンス
Discovery of juglone and its derivatives as potent SARS-CoV-2 main proteinase inhibitors
Cui, Jiahua ; et al, European Journal of Medicinal Chemistry, 2021, 225,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Iodocyclohexane Solvents: N-Methyl-2-pyrrolidone ;  2.5 h, reflux; cooled
リファレンス
An efficient method for demethylation of aryl methyl ethers
Zuo, Li; et al, Tetrahedron Letters, 2008, 49(25), 4054-4056

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  280 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
リファレンス
Synthesis of levobunolol hydrochloride
Lu, Lu; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(1), 32-35

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide
1.2 acidified
リファレンス
Optimal Design of Neutralization Process in 1,5-Dihydroxynaphthalene Production with Solubility Difference of Naphthalene-1,5-disulfonic Acid and Naphthalene-1,5-disulfonic Acid Disodium in Aqueous Sulfuric Acid Solutions
Xu, Yong-Sheng; et al, Industrial & Engineering Chemistry Research, 2018, 57(34), 11826-11832

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  0 °C; 5 °C
2.1 Reagents: Dimethyl sulfate ,  Sodium hydroxide ,  Sodium dithionite Solvents: Diethyl ether ,  Water ;  overnight, 5 °C
2.2 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  overnight, -10 °C
2.3 Reagents: Sodium methoxide Catalysts: Cuprous iodide Solvents: Methanol ,  Dimethylformamide ;  48 h, reflux
2.4 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Dichloromethane ;  5 °C
リファレンス
Discovery of juglone and its derivatives as potent SARS-CoV-2 main proteinase inhibitors
Cui, Jiahua ; et al, European Journal of Medicinal Chemistry, 2021, 225,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium hexafluorophosphate ;  rt
2.1 Solvents: Nitromethane-d3 ;  rt
リファレンス
[2]Catenanes and inclusion complexes derived from self-assembled rectangular PdII and PtII metallocycles
Alvarino, Cristina; et al, Dalton Transactions, 2012, 41(39), 11992-11998

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 270 °C; 270 °C → 295 °C; 1.7 MPa, 295 °C; 4 h, 295 °C; 295 °C → 270 °C
リファレンス
Synthesis of high-purity 1,5-dihydroxynaphthalene
Meng, Ming-yang; et al, Jingxi Yu Zhuanyong Huaxuepin, 2007, 15(7), 17-18

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  165 °C
リファレンス
Substituted 9-Diethylaminobenzo[a]phenoxazin-5-ones (Nile Red Analogues): Synthesis and Photophysical Properties
Hornum, Mick ; et al, Journal of Organic Chemistry, 2021, 86(2), 1471-1488

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  50 °C
リファレンス
Substituted 9-Diethylaminobenzo[a]phenoxazin-5-ones (Nile Red Analogues): Synthesis and Photophysical Properties
Hornum, Mick ; et al, Journal of Organic Chemistry, 2021, 86(2), 1471-1488

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Water ,  Potassium ferricyanide ;  rt
リファレンス
OH Radical as a Probe of the Spin Polarizability in 1- and 2-Naphthol
Albarran, Guadalupe; et al, Journal of Physical Chemistry A, 2018, 122(16), 4015-4022

1,5-Dihydroxynaphtalene Raw materials

1,5-Dihydroxynaphtalene Preparation Products

1,5-Dihydroxynaphtalene 関連文献

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